5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide
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Overview
Description
5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of a thiophene ring, a pyrrolidine ring, and a pyridine ring, each contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(trifluoromethyl)pyridine, which can be achieved through the reaction of 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents.
Pyrrolidine Ring Formation: The pyrrolidine ring is introduced by reacting the pyridine intermediate with suitable amines under controlled conditions.
Thiophene Ring Introduction: The final step involves coupling the pyrrolidine intermediate with thiophene-2-carboxylic acid chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antithrombotic activity is attributed to its inhibition of factor Xa, a key enzyme in the coagulation cascade .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-2-carboxamide: Known for its antithrombotic properties.
2-chloro-5-(trifluoromethyl)pyridine: Used as an intermediate in the synthesis of various pharmaceuticals.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit factor Xa sets it apart from other similar compounds, making it a valuable candidate for therapeutic applications .
Properties
IUPAC Name |
5-chloro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N3OS/c16-12-3-2-11(24-12)14(23)21-10-5-6-22(8-10)13-4-1-9(7-20-13)15(17,18)19/h1-4,7,10H,5-6,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEPUAFDKLERTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=C(S2)Cl)C3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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